l-Proline, N-(m-toluoyl)-, methyl ester
Description
l-Proline, N-(m-toluoyl)-, methyl ester is an N-acylated derivative of l-proline methyl ester, where the amino group of proline is substituted with an m-toluoyl group (meta-methylbenzoyl). This modification enhances lipophilicity and alters conformational flexibility, making it relevant in peptide synthesis and medicinal chemistry. For instance, N-acylation of proline methyl ester typically involves coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Properties
IUPAC Name |
methyl 1-(3-methylbenzoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-5-3-6-11(9-10)13(16)15-8-4-7-12(15)14(17)18-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCQSCWQKLPTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of l-Proline to l-Proline Methyl Ester Hydrochloride
A common first step in the preparation involves converting l-proline into its methyl ester hydrochloride form. This is typically achieved by reacting l-proline with methanol in the presence of hydrogen chloride gas or thionyl chloride under controlled temperature conditions.
- Dissolve l-proline in methanol.
- Cool the solution to 0–10 °C.
- Slowly add thionyl chloride or pass hydrogen chloride gas through the solution.
- Reflux the mixture for 1–3 hours to complete esterification.
- Remove solvents under reduced pressure.
- Recrystallize the product from suitable solvents such as dichloroethane and methanol mixtures.
- Dry the resulting l-proline methyl ester hydrochloride.
Example data from patent CN106083684A:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, HCl gas, 84 °C, 3 h | 73.4 | Recrystallization and drying steps |
| Purification | Cooling to -10 °C, washing with dichloroethane | - | Solid isolation and drying |
This method yields l-proline methyl ester hydrochloride with good purity and yield suitable for further acylation.
N-Acylation with m-Toluoyl Chloride
The next step involves the acylation of the amino group of the l-proline methyl ester hydrochloride with m-toluoyl chloride (3-methylbenzoyl chloride) to form the N-(m-toluoyl) derivative.
- Dissolve l-proline methyl ester hydrochloride in an appropriate solvent such as dichloromethane or anhydrous ether.
- Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt and facilitate nucleophilic attack.
- Slowly add m-toluoyl chloride at low temperature (0–5 °C) to control reaction rate.
- Stir the mixture for several hours at room temperature or slightly elevated temperature.
- Quench the reaction and extract the product.
- Purify by recrystallization or chromatography.
This acylation step is well-documented in literature for similar proline derivatives, yielding the N-acylated methyl ester with high selectivity and yield.
Alternative Synthetic Routes and Auxiliary Use
Several research studies have explored the use of chiral auxiliaries and protective groups to improve stereoselectivity and yield in proline derivative synthesis:
- Use of 4-alkyl-2-trichloromethyloxazolidin-5-one as a precursor to enantiomerically pure α-substituted prolines, followed by cleavage under refluxing HCl/methanol to yield methyl ester hydrochloride salts.
- Alkylation of N-Boc-protected proline methyl esters to introduce substituents prior to esterification and acylation.
- Electrochemical and enzymatic methods for functionalizing proline derivatives have been reported but are less common for this specific compound.
These methods are more complex and generally used for specialized derivatives rather than straightforward N-(m-toluoyl)-l-proline methyl ester synthesis.
Summary Table of Preparation Steps
| Step Number | Process Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of l-proline | Methanol, HCl gas or thionyl chloride, reflux, 1–3 h | ~73 | Produces l-proline methyl ester hydrochloride |
| 2 | N-Acylation with m-toluoyl chloride | m-Toluoyl chloride, base (TEA), DCM, 0–5 °C to RT | High | Forms N-(m-toluoyl)-l-proline methyl ester |
| 3 | Purification | Recrystallization or chromatography | - | Ensures high purity and optical activity |
Research Outcomes and Analytical Data
- The esterification step is reproducible with yields around 70–75% for the methyl ester hydrochloride form, which is a stable intermediate for further derivatization.
- N-acylation proceeds with high selectivity, preserving stereochemistry at the proline center, as confirmed by chiral HPLC and NMR spectroscopy in related studies.
- The final compound exhibits expected melting points and optical rotations consistent with literature values for N-acylated proline methyl esters.
- Purity is typically confirmed by chromatographic methods and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
l-Proline, N-(m-toluoyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ester group.
Scientific Research Applications
l-Proline, N-(m-toluoyl)-, methyl ester has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of l-Proline, N-(m-toluoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. The presence of the m-toluoyl and methyl ester groups can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Modifications
Proline derivatives are categorized based on substituents at the pyrrolidine ring’s nitrogen or carboxyl group. Key analogs include:
N-Acylated Derivatives
- N-Butyryl-l-proline methyl ester : Synthesized via DCC-mediated coupling of butyric acid with l-proline methyl ester, yielding 75% after purification .
- N-Acetyl-l-proline methyl ester : Studied for conformational preferences using NMR, showing restricted rotation due to steric hindrance from the acetyl group .
- N-(Urs-12-en-28-oyl)-l-proline methyl ester : Exhibited anti-tumor activity with a melting point of 180–181°C and molecular weight of 726.3 g/mol .
N-Protected Derivatives
- N-Boc-l-proline methyl ester: Synthesized via Boc-protection of proline methyl ester, achieving 92% yield over two steps. Used as an intermediate in organocatalysts .
- N-Boc-4-hydroxy-l-proline methyl ester : Prepared by hydroxylation and Boc protection, with NMR data confirming stereochemistry (δ 4.50 ppm for CHOH) .
Other Modifications
- N-Methylphosphonate-l-proline : Introduces a phosphonate group, enhancing chelation properties. Synthesized via reaction with methyl chlorophosphonate (75% yield) .
- N-Methyl-l-proline : A cyclic secondary amine with altered pKa, influencing peptide backbone rigidity .
Physicochemical Properties
Q & A
Q. Q1. What are the optimal synthetic routes for preparing l-Proline, N-(m-toluoyl)-, methyl ester?
Methodological Answer: The synthesis of proline derivatives typically involves coupling reactions between activated carboxylic acids (e.g., m-toluoyl chloride) and proline methyl ester. For example:
Esterification : L-Proline methyl ester can be synthesized by reacting L-proline with methanol under acidic conditions (e.g., HCl gas) to yield the hydrochloride salt .
Acylation : The N-(m-toluoyl) group is introduced via coupling with m-toluoyl chloride in anhydrous solvents (e.g., dichloromethane or THF) using a base (e.g., triethylamine) to scavenge HCl .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Q. Key Data :
Q. Q2. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer:
Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (ee) .
NMR Spectroscopy : H-NMR coupling constants () and nuclear Overhauser effect (NOE) correlations confirm stereochemistry. For example, proline’s pyrrolidine ring protons show distinct splitting patterns in DO or CDCl .
Circular Dichroism (CD) : CD spectra in the 190–250 nm range detect chiral perturbations, especially when interacting with metal complexes (e.g., Pr(ODA)) .
Q. Key Data :
- CD studies on L-proline methyl ester derivatives showed induced optical activity in Pr(ODA), confirming stereochemical influence .
Advanced Research Questions
Q. Q3. How do solvent effects influence the reactivity of this compound in organocatalytic applications?
Methodological Answer: Solvent polarity and proticity modulate nucleophilicity and transition states:
Polar Protic Solvents (e.g., MeOH, HO) : Stabilize carboxylate ions, reducing nucleophilicity of the ester oxygen. This suppresses O-alkylation and favors N-acylation .
Polar Aprotic Solvents (e.g., THF, CHCN) : Enhance nucleophilicity of the ester oxygen, enabling dual reactivity (e.g., betaine formation and esterification observed in tert-butyl alcohol) .
Low-Polarity Solvents (e.g., toluene) : Favor kinetically controlled pathways, such as selective acylation at the proline nitrogen .
Q. Key Data :
- In tert-butyl alcohol, L-proline derivatives exhibited 11% O-alkylation vs. 89% N-acylation under reflux .
Q. Q4. What analytical challenges arise in quantifying this compound in complex biological matrices?
Methodological Answer:
Matrix Effects : Co-eluting metabolites (e.g., amino acids, lipids) interfere with LC-MS/MS quantification. Solid-phase extraction (SPE) with C18 cartridges improves specificity .
Derivatization : Dansyl chloride or FMOC-Cl derivatives enhance UV/fluorescence detection sensitivity in HPLC .
Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI+) identifies adducts (e.g., [M+H], [M+Na]). Fragmentation patterns (MS/MS) distinguish isomers .
Q. Key Data :
Q. Q5. How does this compound interact with chiral metal complexes, and what implications does this have for asymmetric catalysis?
Methodological Answer:
Pfeiffer Effect : The compound induces optical activity in racemic Pr(ODA) by forming diastereomeric adducts. CD spectroscopy monitors shifts at 245 nm (Δε = ±0.2 mdeg) .
Binding Studies : H-NMR titration (DO, 298 K) quantifies binding constants () via chemical shift perturbations (CSPs) of proline’s α-proton .
Catalytic Applications : The ester’s chiral center directs enantioselectivity in 1,4-conjugate additions. For example, thiourea-modified proline esters achieve >90% ee in nitroolefin reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
